molecular formula C15H12ClN3O B071113 1-[2-(4-Chlorophenyl)-7-Methylpyrazolo[1,5-A]Pyrimidin-6-Yl]Ethan-1-One CAS No. 175201-63-5

1-[2-(4-Chlorophenyl)-7-Methylpyrazolo[1,5-A]Pyrimidin-6-Yl]Ethan-1-One

Cat. No.: B071113
CAS No.: 175201-63-5
M. Wt: 285.73 g/mol
InChI Key: VCZCNKURKQUDGC-UHFFFAOYSA-N
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Description

Prudomestin: (CAS No3,5,7-trihydroxy-4’,8-dimethoxyflavone , is an organic compound. It is isolated from the heartwood of Prunus domestica. Prudomestin exhibits potent inhibition of xanthine oxidase (XO) activity, with an IC50 of approximately 6 µM .

Preparation Methods

The synthetic routes for Prudomestin are not extensively documented. its isolation from Prunus domestica suggests a natural origin. Industrial production methods may involve extraction and purification from plant material.

Chemical Reactions Analysis

Prudomestin likely undergoes various chemical reactions. Here are some possibilities:

    Oxidation: Prudomestin could participate in oxidation reactions.

    Reduction: Reduction reactions may also be relevant.

    Substitution: Substitution reactions could modify its structure.

Common reagents and conditions for these reactions remain to be fully explored. The major products formed from these reactions would depend on the specific reaction pathways.

Scientific Research Applications

Prudomestin’s applications span several scientific fields:

    Chemistry: Researchers may investigate its reactivity, stability, and potential as a building block for other compounds.

    Biology: Prudomestin might interact with biological systems, affecting enzymes or cellular processes.

    Medicine: Its XO inhibition activity could be relevant for gout treatment or other conditions.

    Industry: Prudomestin may find applications in the pharmaceutical or cosmetic industries.

Mechanism of Action

The precise mechanism by which Prudomestin exerts its effects remains an area of study. It likely involves interactions with molecular targets and specific pathways. Further research is needed to elucidate this mechanism.

Comparison with Similar Compounds

While Prudomestin’s uniqueness is notable, it’s essential to compare it with related compounds. Unfortunately, specific similar compounds are not mentioned in the available literature.

Properties

IUPAC Name

1-[2-(4-chlorophenyl)-7-methylpyrazolo[1,5-a]pyrimidin-6-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClN3O/c1-9-13(10(2)20)8-17-15-7-14(18-19(9)15)11-3-5-12(16)6-4-11/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCZCNKURKQUDGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC2=CC(=NN12)C3=CC=C(C=C3)Cl)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60350391
Record name 1-[2-(4-Chlorophenyl)-7-Methylpyrazolo[1,5-A]Pyrimidin-6-Yl]Ethan-1-One
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60350391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175201-63-5
Record name 1-[2-(4-Chlorophenyl)-7-Methylpyrazolo[1,5-A]Pyrimidin-6-Yl]Ethan-1-One
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60350391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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